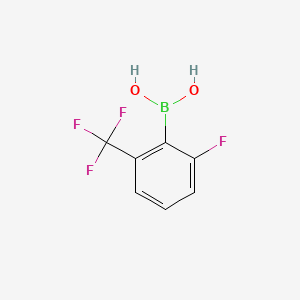

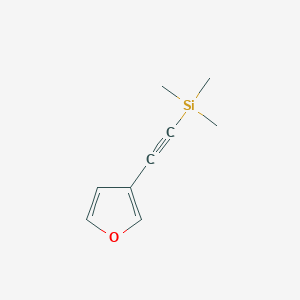

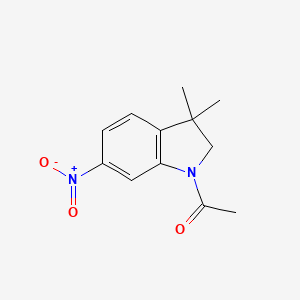

![molecular formula C8H11NS B1316151 [1-(Thiophen-2-yl)cyclopropyl]methanamine CAS No. 75180-52-8](/img/structure/B1316151.png)

[1-(Thiophen-2-yl)cyclopropyl]methanamine

説明

“[1-(Thiophen-2-yl)cyclopropyl]methanamine” belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine . It is a versatile chemical compound used in various scientific research. Its unique structure enables diverse applications, from drug discovery to materials synthesis, making it a valuable asset for innovation.

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular weight of [1-(Thiophen-2-yl)cyclopropyl]methanamine is 181.3 . The InChI code for this compound is 1S/C10H15NS/c11-8-10 (5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 .科学的研究の応用

Understanding Cytochrome P450 Inhibition

Chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes are crucial for predicting drug-drug interactions (DDIs). Potent and selective chemical inhibitors are utilized to understand the contribution of various CYP isoforms to drug metabolism. This knowledge is vital for assessing potential DDIs during drug development, and compounds like [1-(Thiophen-2-yl)cyclopropyl]methanamine could be studied for their effects on CYP isoforms, potentially serving as selective inhibitors or substrates to elucidate drug metabolism pathways and interactions (Khojasteh et al., 2011).

Investigating Thiophene Derivatives' Carcinogenic Potential

The thiophene moiety is of interest in understanding the structure-activity relationships of carcinogens. Thiophene analogs have been synthesized and evaluated for potential carcinogenicity, providing insights into the bioactivity and safety of thiophene-containing compounds. Such research could extend to [1-(Thiophen-2-yl)cyclopropyl]methanamine, exploring its biological activity and potential risks, contributing to safer drug design and environmental health assessments (Ashby et al., 1978).

Exploring Central Nervous System (CNS) Potential

Thiophene derivatives are recognized for their potential CNS activity, including anticonvulsant and antidepressant effects. Research into the thiophene scaffold, such as [1-(Thiophen-2-yl)cyclopropyl]methanamine, could yield novel CNS agents, offering insights into the molecular basis of CNS disorders and therapeutic approaches. This includes exploring mechanisms of action, receptor affinities, and neuroprotective properties, contributing to the development of new treatments for neurological and psychiatric conditions (Deep et al., 2016).

特性

IUPAC Name |

(1-thiophen-2-ylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLQKYNEHHPKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575722 | |

| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Thiophen-2-yl)cyclopropyl]methanamine | |

CAS RN |

75180-52-8 | |

| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

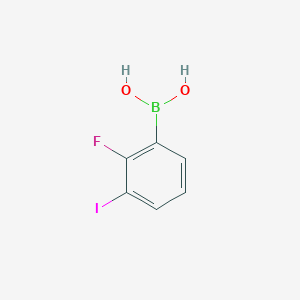

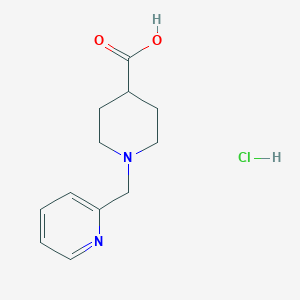

![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)